8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate
Description
Molecular Formula: C₈H₄BrClN₂O₂·H₂O
Molecular Weight: 275.486 g/mol (anhydrous) .
CAS Number: 1000017-98-0; as a hydrochloride salt, it is also listed under supplier catalogs (e.g., LianYunGang Chiral Chemical) .
Structural Features: The compound features a bromine atom at position 8, a chlorine atom at position 6, and a carboxylic acid group at position 2 of the imidazo[1,2-a]pyridine scaffold. The hydrate form enhances aqueous solubility compared to its anhydrous counterpart .
Properties
Molecular Formula |
C8H6BrClN2O3 |
|---|---|
Molecular Weight |
293.50 g/mol |
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C8H4BrClN2O2.H2O/c9-5-1-4(10)2-12-3-6(8(13)14)11-7(5)12;/h1-3H,(H,13,14);1H2 |
InChI Key |
ZROWNTVYDRILKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)Br.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination and chlorination of imidazo[1,2-a]pyridine-2-carboxylic acid under controlled conditions. The reaction conditions often involve the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .
Scientific Research Applications
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Position and Activity: Bromine at position 8 (target compound) vs. 6 (6-bromo analog): The 8-bromo substitution is critical for antitrypanosomal activity, as seen in derivatives like 8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines . In contrast, 6-bromo derivatives exhibit antiproliferative effects but lower efficacy against Trypanosoma species . Trifluoromethyl (CF₃) vs. Chlorine (Cl): The CF₃ group in 8-chloro-6-(trifluoromethyl) analogs increases lipophilicity, enhancing blood-brain barrier penetration, but reduces aqueous solubility compared to the target compound’s hydrate form .
Hydrate vs. Anhydrous Forms :
- The hydrate form of the target compound improves solubility (e.g., ~25 mg/mL in water) compared to anhydrous imidazopyridine carboxylic acids, which often require DMSO for dissolution .
Synthetic Complexity: The target compound requires nitration and bromination steps, yielding ~60% after purification . In contrast, 6-bromo analogs are synthesized via simpler routes, such as condensation of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde (85% yield) .
Biological Activity: Antitrypanosomal Agents: Sulfonylmethyl derivatives of the target compound (e.g., 4-{[(8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol) show IC₅₀ values of <1 μM against Trypanosoma brucei . Antiproliferative Effects: Chalcone conjugates of imidazo[1,2-a]pyridine-2-carboxylic acid (e.g., compound 7d) arrest the cell cycle at G2/M phase in pancreatic cancer cells (IC₅₀ = 2.1 μM) .
Biological Activity
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including halogen substituents, contribute to its reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and applications in various fields.
Molecular Formula : C₈H₄BrClN₂O₂
Molecular Weight : 275.4866 g/mol
CAS Number : 1000017-98-0
SMILES Notation : Clc1cn2cc(nc2c(c1)Br)C(=O)O
The compound features bromine and chlorine atoms that enhance its chemical reactivity and biological interactions. These halogen atoms are known to influence the pharmacokinetic properties of drugs, such as absorption, distribution, metabolism, and excretion (ADME).
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells by activating specific cellular pathways. This is particularly relevant in the context of targeted cancer therapies.
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it shows potential as a phosphodiesterase inhibitor, which could be beneficial in treating conditions like asthma and erectile dysfunction.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Cellular Signaling Pathways : The compound modulates key signaling pathways that regulate cell proliferation and apoptosis.
- Enzyme Interaction : It binds to active sites on enzymes, altering their conformation and inhibiting their function.
- DNA Interaction : There is evidence suggesting that the compound can intercalate into DNA, leading to disruption of replication processes in rapidly dividing cells.
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry investigated the anticancer properties of halogenated imidazo compounds. Results indicated that 8-Bromo-6-chloroimidazo[1,2-a]pyridine derivatives significantly inhibited tumor growth in xenograft models .
- Study 2 : Research conducted on antimicrobial activity demonstrated that this compound effectively inhibited Gram-positive bacteria at low micromolar concentrations. The study highlighted its potential as a lead compound for developing new antibiotics .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic: What are the optimal synthetic routes for preparing 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate?
Methodological Answer:
The synthesis typically involves functionalization of the imidazo[1,2-a]pyridine core. A two-step approach is common:
Bromination/Chlorination : Use N-bromosuccinimide (NBS) or Cl₂ under controlled conditions to introduce halogens at positions 6 and 2.
Carboxylation : Introduce the carboxylic acid group via carbon dioxide insertion under high pressure or using carboxylation agents like Grignard reagents.
Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature (60–80°C for bromination), and catalyst (e.g., Pd for cross-coupling reactions). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at C8, chlorine at C6) via H and C NMR.
- HPLC : Assess purity (e.g., >95% as per Thermo Scientific specifications) using a C18 column and acetonitrile/water mobile phase .
- Melting Point Analysis : Decomposition near 188°C indicates thermal stability .
- Mass Spectrometry : Validate molecular weight (e.g., anhydrous formula weight: ~264.59 g/mol) .
Advanced: How do pH and solvent polarity influence the compound’s stability in biological assays?
Methodological Answer:
The compound’s carboxylic acid group makes it pH-sensitive.
- Acidic Conditions (pH < 5) : Protonation of the carboxylate group reduces solubility, potentially precipitating the compound.
- Neutral/Basic Conditions (pH 7–9) : Deprotonation enhances solubility but may alter binding affinity in biological targets.
Solvent polarity (e.g., DMSO vs. water) impacts aggregation; DMSO is preferred for stock solutions due to moderate polarity. Stability studies using UV-Vis spectroscopy (λmax ~270 nm) under varying pH/solvent conditions are recommended .
Advanced: What strategies resolve contradictions in reported reaction yields for halogenation steps?
Methodological Answer:
Discrepancies in yields (e.g., 60–85% bromination efficiency) arise from:
- Reagent Purity : NBS purity >98% minimizes side reactions.
- Oxygen Sensitivity : Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Temperature Gradients : Precise control (±2°C) avoids over/under-halogenation.
Comparative studies using kinetic monitoring (e.g., TLC or in-situ IR) can identify optimal conditions .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:
- Electrostatic Potential Maps : Highlight electrophilic regions (e.g., C8-Br as a reactive site).
- Transition State Analysis : Predict activation energy for substitution reactions (e.g., SNAr mechanisms).
Experimental validation via kinetic isotope effects (KIEs) or Hammett plots aligns computational predictions with lab data .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as:
- Kinase Inhibitor Scaffold : Modifications at C2-carboxylic acid enhance binding to ATP pockets (e.g., CDK2 inhibition) .
- Fluorescent Probe : pH-dependent fluorescence (quenched in acidic environments) enables cellular imaging. Optimize excitation/emission wavelengths (e.g., λex = 320 nm, λem = 450 nm) for specific assays .
Advanced: How does regioselectivity challenge the synthesis of derivatives?
Methodological Answer:
Competing substitution at C6 (Cl) vs. C8 (Br) requires:
- Directing Groups : Use protecting groups (e.g., tert-butoxycarbonyl) to block undesired positions.
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for arylations) ensures regioselective functionalization.
Mono-substitution byproducts are separable via reverse-phase HPLC .
Advanced: What are the scalability challenges for multi-gram synthesis?
Methodological Answer:
Key issues include:
- Exothermic Reactions : Bromination requires slow reagent addition and cooling to prevent runaway reactions.
- Purification Bottlenecks : Replace column chromatography with fractional crystallization for large batches.
- Solvent Recovery : Ethanol/water mixtures improve sustainability. Process Analytical Technology (PAT) monitors real-time yield .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in amber vials at 2–8°C under inert gas (Ar) to prevent hydrolysis/oxidation.
- Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation.
- Decomposition Signs : Discoloration (yellow to brown) indicates degradation; validate via HPLC before use .
Advanced: What analytical methods differentiate hydrate vs. anhydrous forms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
